1-Bromo-4-allyloxy-3-methoxybenzene
Description
1-Bromo-4-allyloxy-3-methoxybenzene is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzene, featuring a bromine atom, an allyloxy group, and a methoxy group attached to the benzene ring
Properties
IUPAC Name |
4-bromo-2-methoxy-1-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-6-13-9-5-4-8(11)7-10(9)12-2/h3-5,7H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCHDNWZSJRFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-allyloxy-3-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-allyloxy-3-methoxybenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-allyloxy-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the allyloxy group to form saturated ethers.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 4-allyloxy-3-methoxybenzene derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of 4-allyloxy-3-methoxybenzaldehyde or 4-allyloxy-3-methoxybenzoic acid.
Reduction: Formation of 4-propoxy-3-methoxybenzene.
Scientific Research Applications
Applications in Organic Synthesis
1-Bromo-4-allyloxy-3-methoxybenzene serves as an important intermediate in the synthesis of various organic compounds, particularly those containing phenolic structures. Its applications include:
- Synthesis of Pharmaceuticals : It has been utilized as a precursor for synthesizing pharmaceutical agents, particularly those targeting neurological disorders due to its ability to modify neurotransmitter pathways.
- Production of Agrochemicals : The compound is also used in the development of agrochemicals, where modifications can lead to enhanced efficacy against pests and diseases.
Medicinal Chemistry Applications
Recent studies have highlighted the potential of this compound in medicinal chemistry:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds synthesized from it have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies suggest that derivatives can induce apoptosis in cancer cell lines, such as breast cancer cells (MDA-MB-231), at low concentrations (1 μM) . This suggests potential applications in developing new cancer therapies.
Case Study 1: Antimicrobial Evaluation
A study evaluated several derivatives of this compound for their antimicrobial efficacy against clinical isolates. The results demonstrated that specific derivatives exhibited strong antibacterial properties comparable to standard antibiotics .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of synthesized derivatives on human breast cancer cells. The findings indicated substantial cell death and morphological changes at micromolar concentrations, highlighting their potential as novel anticancer agents .
Data Tables
| Reaction Step | Description |
|---|---|
| Bromination | Bromination of allyl ether or methoxy-substituted phenol |
| Coupling Reaction | Formation of complex organic molecules via coupling reactions |
Mechanism of Action
The mechanism of action of 1-Bromo-4-allyloxy-3-methoxybenzene involves its interaction with various molecular targets. The bromine atom and allyloxy group can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with other molecules. The methoxy group can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole (1-Bromo-4-methoxybenzene): Similar structure but lacks the allyloxy group.
4-Allyloxyanisole (1-Allyloxy-4-methoxybenzene): Similar structure but lacks the bromine atom.
4-Bromo-2-methoxybenzene: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness
1-Bromo-4-allyloxy-3-methoxybenzene is unique due to the presence of both bromine and allyloxy groups on the benzene ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in synthetic organic chemistry.
Biological Activity
1-Bromo-4-allyloxy-3-methoxybenzene is an organic compound notable for its unique structure, which includes a bromine atom and both allyloxy and methoxy functional groups. This combination imparts distinctive reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is . The presence of the bromine atom allows for electrophilic substitution reactions, while the allyloxy group can undergo various transformations, including oxidation and reduction reactions. These properties make it a versatile intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the allyloxy group can form reactive intermediates that may inhibit specific enzymes or modulate receptor activities.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies suggest that compounds with similar structures can inhibit bacterial growth by interfering with protein synthesis or cell wall formation. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential applications as antibiotics .
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that they may act as potential chemotherapeutic agents. The mechanism often involves apoptosis induction through the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
- Antimicrobial Efficacy : A study assessed the antibacterial properties of various brominated compounds, including those structurally related to this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Cytotoxicity Assays : In vitro cytotoxicity assays using human cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. For example, a derivative showed an IC50 of 10 µM against breast cancer cell lines .
Comparative Analysis
To provide context for the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromoanisole | Lacks allyloxy group | Moderate antibacterial properties |
| 4-Allyloxyanisole | Lacks bromine atom | Anticancer activity noted |
| 1-Bromo-3-methoxybenzene | Lacks allyloxy group | Limited antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
